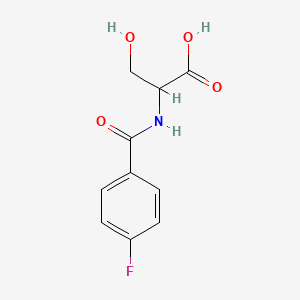

(4-Fluorobenzoyl)serine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10FNO4 |

|---|---|

Molecular Weight |

227.19 g/mol |

IUPAC Name |

2-[(4-fluorobenzoyl)amino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C10H10FNO4/c11-7-3-1-6(2-4-7)9(14)12-8(5-13)10(15)16/h1-4,8,13H,5H2,(H,12,14)(H,15,16) |

InChI Key |

UXACWZYNADSDND-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC(CO)C(=O)O)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Fluorobenzoyl Serine and Its Derivatives

Direct Synthesis Strategies for N-(4-Fluorobenzoyl)serine

The most straightforward approach to N-(4-Fluorobenzoyl)serine involves the formation of an amide bond between the amino group of serine and the carboxyl group of 4-fluorobenzoic acid. This transformation is typically facilitated by standard peptide coupling protocols that activate the carboxylic acid.

Peptide coupling reagents are essential for promoting the formation of the amide linkage between 4-fluorobenzoic acid and serine. Carbodiimides, such as 1,3-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used for this purpose. The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. However, this intermediate can be prone to side reactions and racemization.

To improve efficiency and suppress side reactions, activating agents like 1-hydroxybenzotriazole (B26582) (HOBt) are almost always used in conjunction with carbodiimides. HOBt intercepts the O-acylisourea intermediate to form an active ester, which is more stable and less prone to racemization, and reacts cleanly with the amino group of serine to yield the desired N-acylated product. This EDC/HOBt protocol is a standard method for creating dipeptidyl derivatives and is applicable to the synthesis of N-4-fluorobenzoyl amino acid structures. dcu.ie

Table 1: Common Reagents for Peptide Coupling

| Reagent | Full Name | Role |

|---|---|---|

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Coupling agent (Carbodiimide) |

| DCC | 1,3-Dicyclohexylcarbodiimide | Coupling agent (Carbodiimide) |

| HOBt | 1-Hydroxybenzotriazole | Activating agent / Racemization suppressant |

| WSC | Water-Soluble Carbodiimide (e.g., EDC) | Coupling agent |

The structure of serine, containing three functional groups (amine, carboxylic acid, and hydroxyl), necessitates a strategic use of protecting groups to ensure selective acylation at the nitrogen atom. organic-chemistry.org Without protection, the acylation reaction could occur at either the more nucleophilic amino group or the side-chain hydroxyl group.

To achieve selective N-acylation, the hydroxyl and carboxyl groups are typically masked with temporary protecting groups. peptide.com In Fmoc-based solid-phase peptide synthesis, the serine hydroxyl group is commonly protected as a tert-butyl (tBu) ether. peptide.comnih.gov This group is stable under the basic conditions used for Fmoc removal but can be cleaved with strong acids like trifluoroacetic acid (TFA) during the final cleavage from the resin. nih.gov The carboxylic acid is often protected as a methyl or benzyl (B1604629) ester for solution-phase synthesis or anchored to a solid support in solid-phase synthesis. mdpi.com Once the hydroxyl and carboxyl functions are masked, the free amino group can be selectively acylated with 4-fluorobenzoic acid using the coupling methods described previously. nih.gov

Conversely, esterification of the final (4-Fluorobenzoyl)serine compound can be achieved using standard methods, such as reaction with an alcohol (e.g., methanol) in the presence of a catalyst like trimethylchlorosilane (TMSCl). mdpi.com

Synthetic Routes for Incorporating the 4-Fluorobenzoyl Moiety into Serine-Containing Structures

Alternative strategies focus on incorporating the 4-fluorobenzoyl group into serine or serine-containing peptides using more reactive acylating agents or by leveraging specialized techniques for radiolabeling.

4-Fluorobenzoyl chloride is a highly reactive acylating agent that can be used to introduce the 4-fluorobenzoyl moiety. sigmaaldrich.com Its reaction with serine can provide the desired product, often under basic conditions using a non-nucleophilic base like triethylamine (B128534) (Et3N) to scavenge the HCl byproduct. nih.gov The key challenge remains achieving regioselectivity. Acylation of unprotected serine with an acyl chloride can lead to a mixture of N-acylated, O-acylated, and N,O-diacylated products. Therefore, protection of the serine hydroxyl group, as discussed in section 2.1.2, is the most effective strategy to ensure the reaction occurs exclusively at the amino terminus. nih.gov This approach has been used to regioselectively acylate various amine-containing molecules with 4-fluorobenzoyl chloride. nih.govnih.gov

For applications in Positron Emission Tomography (PET), the 4-fluorobenzoyl group can be labeled with the radioisotope fluorine-18 (B77423) (¹⁸F). nih.gov Direct radiofluorination is often challenging, so the synthesis is typically accomplished by first preparing an ¹⁸F-labeled prosthetic group, which is then conjugated to the serine-containing biomolecule. nih.gov

The most common prosthetic group for this purpose is N-succinimidyl-4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB). nih.govrsc.org This agent is synthesized in a multi-step, one-pot process starting from aqueous [¹⁸F]fluoride. The resulting [¹⁸F]SFB is an active ester that reacts efficiently and selectively with primary amino groups (such as the N-terminus of serine or the side chain of lysine) under mild conditions to form a stable amide bond. nih.gova-star.edu.sg This method has been successfully used to label peptides and complex proteins containing serine residues. hzdr.de Another reagent, 4-[¹⁸F]fluorobenzoyl chloride, can also be used for labeling on a solid phase. hzdr.de

Table 2: Research Findings on ¹⁸F-Labeling via 4-Fluorobenzoyl Prosthetic Groups

| Prosthetic Group | Target Molecule | Yield (non-decay corrected) | Synthesis Time | Source |

|---|---|---|---|---|

| [¹⁸F]SFB | Proleukin (IL-2) | 3.8 ± 0.7% | 115 ± 5 min | a-star.edu.sg |

| [¹⁸F]SFB | Anti-PSCA cys-diabody | 39 ± 7% (for [¹⁸F]SFB) | ~120 min | rsc.org |

| [¹⁸F]SFB | 30mer peptide (on solid phase) | N/A | N/A | hzdr.de |

| [¹⁸F]4-fluorobenzoyl chloride | 30mer peptide (on solid phase) | N/A | N/A | hzdr.de |

Stereoselective Synthesis and Enantiomeric Control in this compound Chemistry

Serine is a chiral amino acid, and for most biological applications, maintaining its stereochemical integrity (typically the L-configuration) is critical. The conditions used during coupling and deprotection steps can potentially lead to racemization at the α-carbon. nih.gov

Strategies to ensure enantiomeric control are therefore paramount. The use of HOBt in carbodiimide-mediated coupling is a standard practice to minimize racemization. dcu.ie Furthermore, advanced methods can exert a high degree of stereocontrol. For instance, the use of specific protecting groups can direct the stereochemical outcome of subsequent reactions. A highly diastereoselective synthesis of a β-vinyl serine equivalent was achieved by using an N-tosylamide group, which acted as a stereodirecting element during a Grignard addition. nih.gov

Enzymatic approaches also offer excellent enantioselectivity. Serine hydrolases, for example, can catalyze the N-acylation of amines with high specificity. researchgate.net Such biocatalytic methods can resolve racemic mixtures by selectively acylating only one enantiomer, providing a powerful tool for producing enantiomerically pure N-acylated amino acids. diva-portal.org The influence of stereochemistry is significant, as enantiomers and their racemic mixtures can exhibit different structural and thermodynamic properties. acs.org

Asymmetric Synthesis Methodologies for Chiral Building Blocks

The creation of enantiomerically pure this compound relies on asymmetric synthesis, a cornerstone of modern medicinal chemistry. These methods allow for the selective production of a single stereoisomer, which is crucial as different enantiomers of a molecule can have vastly different biological activities.

A prominent strategy involves the use of chiral auxiliaries or catalysts to guide the stereochemical outcome of a reaction. For instance, chiral nickel(II) complexes have emerged as powerful tools for the asymmetric synthesis of non-canonical amino acids, including fluorinated varieties. beilstein-journals.orgchemrxiv.org This approach facilitates the synthesis of tailor-made amino acids with high enantiomeric purity, often on a gram scale, which is essential for further research and development. beilstein-journals.orgchemrxiv.org The synthesis of various fluorinated amino acids, including those with aromatic and branched side chains, has been successfully demonstrated using this methodology. beilstein-journals.org

Another established method is the diastereoselective addition of organometallic reagents to chiral aldehydes derived from amino acids. For example, the synthesis of all four stereoisomers of α-methyl-β-phenylserine has been achieved through the highly diastereoselective Grignard addition of phenylmagnesium bromide to chiral α-methylserinal derivatives. unirioja.es This highlights the ability to control the formation of two adjacent stereocenters with high precision. The resulting stereochemistry can be confirmed and the products separated to yield the desired isomer.

The table below summarizes key aspects of asymmetric synthesis strategies for chiral amino acid building blocks.

| Methodology | Key Features | Advantages | Example Application |

| Chiral Ni(II) Complexes | Use of a chiral ligand to direct stereoselective alkylation. | High enantiomeric purity, scalable to gram quantities. beilstein-journals.orgchemrxiv.org | Synthesis of various fluorinated amino acids. beilstein-journals.org |

| Diastereoselective Addition | Addition of nucleophiles to chiral aldehydes derived from amino acids. | High diastereoselectivity, control over multiple stereocenters. unirioja.es | Synthesis of α-methyl-β-phenylserine stereoisomers. unirioja.es |

| Chiral Auxiliaries | Covalent attachment of a chiral molecule to control reaction stereochemistry. | Well-established, predictable stereochemical outcomes. | Synthesis of α-fluoro sulfinimime building blocks. mdpi.com |

Enzymatic Synthesis and Biocatalytic Approaches for Serine Derivatives

Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods for producing serine derivatives. Biocatalysis, the use of enzymes to catalyze chemical reactions, often proceeds under mild conditions with high enantio- and regioselectivity, minimizing the need for protecting groups and reducing waste. nih.govrsc.org

Threonine aldolases are a class of enzymes that have been extensively studied for the synthesis of β-hydroxy-α-amino acids. nih.govresearchgate.net These enzymes catalyze the aldol (B89426) condensation between glycine (B1666218) and an aldehyde, allowing for the creation of a wide range of serine derivatives with two stereogenic centers. nih.govresearchgate.net For example, l-threonine (B559522) aldolase (B8822740) from Pseudomonas putida has been shown to accept a variety of aldehydes, producing the corresponding serine derivatives with varying diastereoselectivity. researchgate.net

Lipases are another versatile class of enzymes used in the synthesis of specialty polymers and functionalized molecules. wur.nl While their natural function is the hydrolysis of esters, they can be used in non-aqueous media to catalyze esterification reactions, including the acylation of amino acids. wur.nl This approach could potentially be applied to the synthesis of this compound by reacting a suitable serine precursor with a 4-fluorobenzoyl donor.

Recent advancements in enzyme engineering and the discovery of new biocatalysts are continually expanding the scope of enzymatic synthesis for amino acid derivatives. nih.govacs.org

| Enzyme Class | Reaction Type | Key Advantages | Example Application |

| Threonine Aldolases | Aldol Condensation | Stereoselective formation of two stereocenters from simple precursors. nih.gov | Synthesis of γ-halogenated and long-chain l- and d-3-alkylserine derivatives. researchgate.net |

| Lipases | Esterification/Acylation | Mild reaction conditions, potential for regioselectivity. wur.nl | Synthesis of polyesters and functionalized molecules. wur.nl |

| Transaminases | Reductive Amination | Asymmetric synthesis of chiral amines and amino acids. rsc.org | Synthesis of chiral amines with high enantiopurity. rsc.org |

Chromatographic and Spectroscopic Techniques for Chiral Resolution and Purity Assessment

Once synthesized, the enantiomeric purity of this compound and its derivatives must be rigorously assessed. Chiral chromatography is the primary tool for separating enantiomers and determining their relative proportions. drpress.orgjiangnan.edu.cn

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a widely used technique. jiangnan.edu.cnsigmaaldrich.com CSPs are designed to interact differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. sigmaaldrich.comlcms.cz Macrocyclic glycopeptide-based CSPs, for example, are effective for separating a wide range of chiral molecules, including N-blocked amino acids, under reversed-phase conditions that are compatible with mass spectrometry (MS). sigmaaldrich.comlcms.cz

Gas chromatography (GC) with chiral columns is another powerful method, particularly for volatile amino acid derivatives. mdpi.com Capillary GC using cyclodextrin-based stationary phases has shown excellent results in analyzing various amino acids. sigmaaldrich.com

Spectroscopic methods, such as nuclear magnetic resonance (NMR), are also crucial. While standard NMR cannot distinguish between enantiomers, the use of chiral solvating agents or chiral derivatizing agents can induce chemical shift differences between the enantiomers, allowing for the determination of enantiomeric excess. unirioja.es ¹⁹F NMR spectroscopy is particularly useful for fluorinated compounds like this compound, as the fluorine atom provides a sensitive and specific probe for analysis, including monitoring reactions on solid phase. diva-portal.orgnih.gov

| Technique | Principle | Application |

| Chiral HPLC | Differential interaction with a chiral stationary phase. sigmaaldrich.com | Separation and quantification of enantiomers. jiangnan.edu.cnlcms.cz |

| Chiral GC | Separation based on volatility and interaction with a chiral stationary phase. mdpi.com | Analysis of volatile amino acid derivatives. sigmaaldrich.com |

| NMR Spectroscopy | Use of chiral derivatizing or solvating agents to induce diastereomeric environments. unirioja.es | Determination of enantiomeric purity. |

| ¹⁹F NMR Spectroscopy | Utilizes the fluorine nucleus as a sensitive probe. diva-portal.org | Purity assessment and reaction monitoring for fluorinated compounds. diva-portal.orgnih.gov |

| Mass Spectrometry (MS) | Coupled with chiral chromatography for sensitive detection and identification. jiangnan.edu.cnlcms.cz | LC-MS analysis of chiral drugs and metabolites in biological fluids. lcms.cz |

Solid-Phase Synthesis Applications of this compound Analogs

This compound analogs are valuable building blocks in solid-phase peptide synthesis (SPPS), a technique that allows for the stepwise assembly of peptides on a solid support. diva-portal.org The unique properties of the fluorobenzoyl group offer significant advantages, particularly in the challenging synthesis of glycopeptides.

Mechanistic Insights into β-Elimination Suppression During Solid-Phase Transformations

β-Elimination is a major side reaction in the synthesis of O-linked glycopeptides, particularly during the base-catalyzed removal of protecting groups. nih.govresearchgate.net The reaction involves the abstraction of the α-proton of the serine or threonine residue by a base, followed by the elimination of the O-linked glycan. nih.gov This leads to the formation of dehydroalanine (B155165) or dehydrobutyrine residues and the loss of the carbohydrate portion of the molecule. nih.gov

The use of fluorobenzoyl protecting groups on the carbohydrate moiety significantly suppresses this unwanted β-elimination. nih.govresearchgate.net The mechanism for this suppression lies in the increased lability of the fluorobenzoyl esters compared to their non-fluorinated counterparts. nih.govacs.org The electron-withdrawing fluorine atom makes the carbonyl carbon more electrophilic, facilitating its cleavage under milder basic conditions (e.g., lower pH or shorter reaction times). researchgate.net

By allowing for the removal of the protecting groups under conditions that are not harsh enough to promote significant α-proton abstraction from the serine residue, the β-elimination pathway is kinetically disfavored. Research has shown that switching from a standard benzoyl group to a 3-fluoro- or 2,5-difluorobenzoyl group can dramatically reduce the extent of β-elimination from as high as 80% down to 10% or even 0% in model glycopeptides known to be highly susceptible to this side reaction. nih.govresearchgate.net This demonstrates the profound impact of strategically placed fluorine atoms in controlling reaction pathways during complex peptide synthesis.

The table below illustrates the effect of different protecting groups on the extent of β-elimination in model glycopeptides.

| Protecting Group | Conditions for Removal | Extent of β-Elimination | Reference |

| Benzoyl | Strong Base (e.g., high pH) | High (e.g., 50-80%) | nih.govresearchgate.net |

| 3-Fluorobenzoyl | Milder Base | Significantly Reduced (e.g., 10%) | nih.govresearchgate.net |

| 2,5-Difluorobenzoyl | Milder Base | Essentially Eliminated (e.g., 0%) | nih.govresearchgate.net |

| Acetyl | Mild Base | Low, but can lead to orthoester formation during glycosylation. | nih.govacs.org |

Elucidation of Chemical Reactivity and Reaction Mechanisms of 4 Fluorobenzoyl Serine

Reactivity Profiles of the Serine Residue within (4-Fluorobenzoyl)serine

The serine component of the molecule possesses a primary hydroxyl group and an amide linkage, both of which exhibit characteristic reactivities.

The hydroxyl group of the serine residue is a primary site of nucleophilic attack. However, its reactivity is generally lower than that of other nucleophilic groups like amines and thiols. nih.gov For the hydroxyl group to participate effectively in nucleophilic substitution reactions, it often requires conversion into a better leaving group. csbsju.edu Common strategies include protonation under strongly acidic conditions or conversion to sulfonate esters (e.g., mesylates or tosylates) or by using phosphorus reagents like phosphorus tribromide. csbsju.edu

In the context of serine proteases, the serine hydroxyl group plays a crucial role in the catalytic mechanism of amide bond hydrolysis. nih.govdcu.ie The process involves the formation of a tetrahedral intermediate following the nucleophilic attack of the serine hydroxyl on the amide carbonyl carbon. dcu.ie Computational studies, such as those involving boronic acid inhibitors of penicillin-binding proteins which have a serine-lysine catalytic dyad, have shown that the reaction barrier free energies are consistent with rapid, reversible covalent bond formation. tandfonline.com

The serine hydroxyl group is a key site for O-linked glycosylation, a critical post-translational modification of proteins. However, direct glycosylation of serine can be complicated by competing reactions, notably β-elimination. researchgate.net The use of protective groups on the sugar moiety, such as fluorobenzoyl groups, has been investigated to suppress this side reaction. researchgate.net For instance, employing a 3-fluoro- or 2,5-difluorobenzoyl group for protection has been shown to significantly decrease the extent of β-elimination compared to a standard benzoyl group. researchgate.net

Condensation reactions involving the serine residue are fundamental in peptide synthesis. The formation of the amide bond between the carboxyl group of an incoming amino acid and the amino group of the serine residue is a cornerstone of solid-phase peptide synthesis (SPPS). researchgate.net To facilitate this, activating agents are often employed. libretexts.org

Chemical Transformations of the 4-Fluorobenzoyl Moiety

The 4-fluorobenzoyl group introduces a different set of reactive possibilities, primarily centered on the aromatic ring and the amide linkage.

The fluorine atom on the benzoyl ring is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution (SEAr). researchgate.net However, it directs incoming electrophiles to the ortho and para positions. The reactivity of fluorobenzene (B45895) in SEAr is often considered similar to that of benzene (B151609) itself. researchgate.net

Conversely, the electron-withdrawing nature of the fluorine atom and the carbonyl group makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com In SNAr reactions, a nucleophile displaces a leaving group (in this case, the fluoride (B91410) ion) on the aromatic ring. The presence of electron-withdrawing groups ortho or para to the leaving group accelerates the reaction by stabilizing the negatively charged Meisenheimer intermediate. wikipedia.orgmasterorganicchemistry.com Therefore, the fluorine at the para position in the 4-fluorobenzoyl group can be substituted by strong nucleophiles.

The amide bond linking the 4-fluorobenzoyl group and the serine residue can be cleaved through hydrolysis. This reaction can be catalyzed by either acid or base, although it generally requires harsh conditions such as prolonged heating. dalalinstitute.com

Acid-catalyzed hydrolysis proceeds by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by water. dalalinstitute.com

Base-catalyzed hydrolysis involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. dalalinstitute.com

Enzymatic hydrolysis of amide bonds is also a significant process, often carried out by proteases. mdpi.comresearchgate.net Serine proteases, for example, utilize the serine hydroxyl group in their active site to cleave peptide bonds through a mechanism involving a tetrahedral intermediate. nih.gov The rate of enzymatic hydrolysis can be influenced by the nature of the amino acid residues adjacent to the cleavage site.

Mechanistic Investigations of Interactions Involving this compound Derivatives

Derivatives of this compound have been studied for their interactions with biological targets. The 4-fluorobenzoyl group can enhance binding affinity to enzymes and receptors through hydrophobic interactions and potential hydrogen bonding. For example, derivatives of 4-guanidinobenzoates have been identified as reversible covalent inhibitors of enteropeptidase, forming an acyl-enzyme complex with a catalytic serine residue. acs.org

The mechanism of inhibition often involves the formation of a covalent bond between the inhibitor and a key residue in the active site of the enzyme. For instance, fluorophosphonate-containing probes react selectively with the active serine residue in serine hydrolases. nih.gov Similarly, mechanistic studies of serine proteases often involve examining the formation and breakdown of tetrahedral intermediates during amide bond cleavage. nih.gov The stability and reactivity of such intermediates are key to understanding the catalytic efficiency of these enzymes.

Interactive Data Table: Reactivity of this compound

| Reactive Site | Reaction Type | Key Considerations |

| Serine Hydroxyl Group | Nucleophilic Attack | Requires activation to be a good leaving group. csbsju.edu |

| Glycosylation | Prone to β-elimination side reactions. researchgate.net | |

| Condensation | Forms amide bonds in peptide synthesis. researchgate.net | |

| 4-Fluorobenzoyl Moiety | Electrophilic Aromatic Substitution | Deactivated ring, ortho/para directing. researchgate.net |

| Nucleophilic Aromatic Substitution | Activated ring, fluorine can be displaced. wikipedia.org | |

| Amide Linkage | Hydrolysis | Can be acid or base-catalyzed; also subject to enzymatic cleavage. dalalinstitute.commdpi.com |

Covalent Inhibition Mechanisms Involving Serine Active Sites

This compound is structurally suited to act as a covalent inhibitor for a class of enzymes known as serine proteases. These enzymes feature a catalytic triad (B1167595), typically composed of serine, histidine, and aspartic acid residues, which facilitates the hydrolysis of peptide bonds in their substrates. nih.gov The mechanism of inhibition by this compound involves the covalent modification of the catalytically crucial serine residue.

The process is initiated by the nucleophilic attack of the hydroxyl group of the active site serine on the electrophilic carbonyl carbon of the 4-fluorobenzoyl group. nih.govresearchgate.net This forms a tetrahedral intermediate, which is stabilized by the surrounding active site architecture. Subsequently, the serine ester bond within the this compound molecule is cleaved, and a stable acyl-enzyme complex is formed between the 4-fluorobenzoyl moiety and the enzyme's serine residue. nih.gov This covalent modification effectively obstructs the active site, preventing the enzyme from binding and processing its natural substrates, leading to irreversible inhibition. tandfonline.com This mechanism-based inhibition is a common strategy for targeting serine proteases. researchgate.net The formation of such a stable covalent bond ensures a prolonged pharmacological effect, as the enzyme's activity can only be restored through the synthesis of new enzyme molecules. mdpi.com

Table 1: Key Steps in Covalent Inhibition of a Serine Protease by this compound

| Step | Description | Key Intermediates |

| 1. Non-covalent Binding | The inhibitor, this compound, initially binds to the enzyme's active site through non-covalent interactions, positioning the electrophilic carbonyl group near the nucleophilic serine. | Enzyme-Inhibitor Complex |

| 2. Nucleophilic Attack | The hydroxyl group of the active site serine attacks the carbonyl carbon of the 4-fluorobenzoyl group. | Tetrahedral Hemiketal Intermediate |

| 3. Acyl-Enzyme Formation | The intermediate collapses, leading to the cleavage of the original ester bond within the inhibitor and the formation of a stable, covalent acyl-enzyme adduct. The serine portion of the original molecule is released. | Covalently Modified Enzyme |

Influence of Fluorine Substituent on Electronic Properties and Reaction Rates

The presence of a fluorine atom at the para-position of the benzoyl ring is a critical structural feature that significantly modulates the reactivity of the inhibitor. Fluorine's unique properties—high electronegativity and relatively small size—exert a profound influence on the electronic environment of the molecule and, consequently, its interaction with the target enzyme. researchgate.netresearchgate.net

The fluorine atom acts as a strong electron-withdrawing group through the inductive effect. This effect pulls electron density away from the phenyl ring and, importantly, from the attached carbonyl group. The withdrawal of electron density increases the partial positive charge on the carbonyl carbon, enhancing its electrophilicity. researchgate.net A more electrophilic carbonyl carbon is a more potent target for nucleophilic attack by the serine hydroxyl group in the enzyme's active site. researchgate.net

This enhanced electrophilicity directly translates to an increased rate of reaction. The acylation of the serine residue, which is the rate-determining step for covalent inhibition, is accelerated. researchgate.net Compared to an unsubstituted benzoyl derivative, the 4-fluoro-substituted compound will form the covalent acyl-enzyme complex more rapidly, leading to a more efficient and potent inhibition of the enzyme. The strong carbon-fluorine bond also imparts increased metabolic stability to the compound. tandfonline.com

Table 2: Influence of para-Substituents on the Electronic Properties and Reactivity of Benzoyl Derivatives

| para-Substituent (X) on X-Benzoyl Group | Hammett Constant (σp) | Electronic Effect | Expected Relative Rate of Reaction with Serine Nucleophile |

| -OCH₃ (Methoxy) | -0.27 | Electron-Donating | Slowest |

| -CH₃ (Methyl) | -0.17 | Electron-Donating | Slow |

| -H (Hydrogen) | 0.00 | Neutral (Reference) | Baseline |

| -F (Fluoro) | +0.06 | Electron-Withdrawing (Inductive) | Fast |

| -Cl (Chloro) | +0.23 | Electron-Withdrawing | Faster |

| -NO₂ (Nitro) | +0.78 | Strongly Electron-Withdrawing | Fastest |

Note: Hammett constants are a measure of the electronic influence of substituents on a benzene ring. Positive values indicate electron-withdrawing effects, while negative values indicate electron-donating effects. The expected relative rates are illustrative and based on established chemical principles.

Advanced Spectroscopic Characterization of 4 Fluorobenzoyl Serine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing for the precise mapping of the molecular structure.

Proton (¹H) NMR for Structural Assignment

Proton NMR (¹H NMR) spectroscopy of (4-Fluorobenzoyl)serine allows for the assignment of each proton in the molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment, and the coupling between adjacent protons provides information about the connectivity of the carbon skeleton.

The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the protons of the serine backbone and the 4-fluorobenzoyl moiety. The aromatic protons of the 4-fluorophenyl group typically appear as two sets of doublets of doublets (or multiplets) in the downfield region (approximately 7.0-8.0 ppm) due to coupling with each other and with the fluorine atom. The α-proton of the serine residue is expected to resonate as a multiplet around 4.5-4.8 ppm, coupled to the β-protons and the amide proton. The β-protons of the serine moiety are diastereotopic and would appear as two distinct multiplets in the range of 3.8-4.2 ppm. The amide proton (NH) signal is typically observed as a doublet further downfield (around 8.0-8.5 ppm), though its position can be highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic H (ortho to C=O) | ~7.8-8.0 | Doublet of Doublets (dd) |

| Aromatic H (ortho to F) | ~7.1-7.3 | Doublet of Doublets (dd) |

| Amide NH | ~8.0-8.5 | Doublet (d) |

| Serine α-CH | ~4.5-4.8 | Multiplet (m) |

Carbon-13 (¹³C) NMR and Distortionless Enhancement by Polarization Transfer (DEPT) for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and the chemical shift indicates its chemical environment. The carbonyl carbons of the amide and carboxylic acid groups are typically found at the low-field end of the spectrum (165-175 ppm). The aromatic carbons show signals in the 115-165 ppm range, with the carbon attached to the fluorine atom exhibiting a large one-bond coupling constant (¹JCF). The α-carbon of the serine residue is expected around 55-60 ppm, while the β-carbon, being attached to a hydroxyl group, would appear around 60-65 ppm bmrb.io.

DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 experiment would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons, including the carbonyl carbons and the aromatic carbon attached to the benzoyl group, would be absent in DEPT spectra. This technique is crucial for unambiguously assigning the carbon signals of the serine moiety.

Table 2: Predicted ¹³C NMR Chemical Shifts and DEPT-135 Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal |

|---|---|---|

| Carboxyl C=O | ~172-175 | Absent |

| Amide C=O | ~165-168 | Absent |

| Aromatic C-F | ~162-165 (d, ¹JCF ≈ 250 Hz) | Absent |

| Aromatic C-H (ortho to C=O) | ~130-132 | Positive |

| Aromatic C-C=O | ~130-133 | Absent |

| Aromatic C-H (ortho to F) | ~115-117 (d, ²JCF ≈ 22 Hz) | Positive |

| Serine β-CH₂ | ~60-65 | Negative |

Fluorine-19 (¹⁹F) NMR for Fluorinated Moiety Characterization

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used to characterize fluorinated compounds. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides strong signals. The chemical shift of the fluorine atom in the 4-fluorobenzoyl group is sensitive to its electronic environment. For peptides labeled at the N-terminus with a 4-fluorobenzamide (B1200420) group, the ¹⁹F chemical shift is observed to be solvent-dependent. nih.gov In the context of this compound, a single resonance is expected, and its chemical shift can provide insights into the local environment of the fluorinated aromatic ring. The signal will appear as a multiplet due to coupling with the ortho- and meta-protons of the aromatic ring.

Multidimensional NMR Techniques (e.g., HMQC)

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC), are powerful tools for establishing connectivity between protons and directly attached carbons. In the HMQC spectrum of this compound, cross-peaks would be observed between the signals of protons and the carbons they are bonded to. For instance, a cross-peak would connect the α-proton signal with the α-carbon signal, and the β-proton signals with the β-carbon signal. Similarly, the aromatic proton signals would show correlations to their respective aromatic carbon signals. This technique is invaluable for confirming the assignments made from 1D ¹H and ¹³C NMR spectra.

Gel-Phase ¹⁹F NMR for Reaction Monitoring in Solid-Phase Synthesis

Solid-phase peptide synthesis (SPPS) is a common method for preparing peptides and their derivatives. Monitoring the progress of reactions on the solid support can be challenging. Gel-phase ¹⁹F NMR has emerged as a powerful technique for real-time monitoring of reactions involving fluorine-labeled compounds during SPPS. nih.gov For the synthesis of a peptide containing a this compound residue, gel-phase ¹⁹F NMR can be used to track the coupling of the 4-fluorobenzoyl group to the serine attached to the resin. The appearance of a new ¹⁹F signal corresponding to the product and the disappearance of the signal from any fluorine-labeled starting material would indicate the progression of the reaction. This method allows for the optimization of reaction conditions and ensures complete conversion without the need for cleavage of the product from the resin for analysis. nih.gov Studies have shown that resins containing poly(ethylene glycol) chains are particularly well-suited for high-quality gel-phase ¹⁹F NMR spectroscopy. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate molecular weight.

The electron ionization (EI) or electrospray ionization (ESI) mass spectrum of this compound would show a molecular ion peak ([M]⁺ or [M+H]⁺). The fragmentation pattern would be characteristic of the structure. Key fragment ions would arise from the cleavage of the amide bond, leading to the formation of the 4-fluorobenzoyl cation (m/z 123) and the serine fragment. Further fragmentation of the serine portion would also be observed. Analysis of these fragments helps to confirm the sequence and structure of the acylated amino acid.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Identity |

|---|---|

| 229 | [M]⁺ (Molecular Ion) |

| 123 | [4-FC₆H₄CO]⁺ (4-Fluorobenzoyl cation) |

| 106 | [Serine - H]⁺ |

Electrospray Ionization Mass Spectrometry (ESIMS) for Molecular Weight Determination

Electrospray Ionization Mass Spectrometry (ESIMS) is a soft ionization technique that is exceptionally well-suited for determining the molecular weight of polar molecules like this compound with minimal fragmentation. In this method, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte, which are then analyzed by the mass spectrometer.

For this compound, with a chemical formula of C10H10FNO4, the expected monoisotopic mass is approximately 227.0594 g/mol . In positive ion mode ESI-MS, the compound is expected to be observed primarily as the protonated molecule, [M+H]+, at an m/z (mass-to-charge ratio) of approximately 228.0672. Adducts with other cations present in the solvent, such as sodium ([M+Na]+) or potassium ([M+K]+), may also be observed at higher m/z values. The high-resolution mass measurement capabilities of modern mass spectrometers allow for the determination of the elemental composition with high accuracy, providing strong evidence for the molecular formula of the compound.

Table 1: Expected ESIMS Data for this compound

| Ion Species | Expected m/z |

| [M+H]+ | ~228.0672 |

| [M+Na]+ | ~250.0491 |

| [M+K]+ | ~266.0231 |

Note: The data in this table is calculated based on the chemical formula of this compound and represents theoretical values.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of mass spectrometry. This technique is invaluable for assessing the purity of a this compound sample and confirming its identity.

A reversed-phase HPLC method would typically be employed, where this compound, being a polar molecule, would be separated on a nonpolar stationary phase (like C18) with a polar mobile phase. The retention time of the compound is a characteristic property under specific chromatographic conditions and can be used for its identification. By monitoring the elution profile with a mass spectrometer, the presence of any impurities can be detected, even at very low levels. The mass spectrometer provides the molecular weight information of the eluting compounds, allowing for the confirmation of the main peak as this compound and the tentative identification of any co-eluting impurities based on their mass-to-charge ratios. The precision of retention times in LC-MS is generally high, with relative standard deviations (RSDs) often below 1-2% in well-controlled experiments lcms.cz.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to the vibrational frequencies of its bonds. The resulting IR spectrum is a unique fingerprint of the molecule.

For this compound, the IR spectrum is expected to show characteristic absorption bands for the various functional groups present. These include the O-H stretch of the carboxylic acid and the alcohol, the N-H stretch of the amide, the C=O stretches of the amide and the carboxylic acid, the C-F stretch of the fluorobenzoyl group, and the aromatic C=C stretches. The analysis of N-benzoyl amino acids, such as N-benzoyl-dl-alanine, provides a good reference for the expected peak positions chemicalbook.comnist.gov.

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid O-H | Stretching | 3300 - 2500 (broad) |

| Alcohol O-H | Stretching | 3500 - 3200 (broad) |

| Amide N-H | Stretching | 3400 - 3250 |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 3000 - 2850 |

| Amide C=O (Amide I) | Stretching | 1680 - 1630 |

| Carboxylic Acid C=O | Stretching | 1725 - 1700 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| Amide N-H (Amide II) | Bending | 1550 - 1510 |

| C-F | Stretching | 1250 - 1000 |

| C-O | Stretching | 1300 - 1000 |

Note: The data in this table is based on typical ranges for the specified functional groups and data from analogous N-aroyl amino acids.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λmax) is characteristic of the electronic structure of the molecule.

The UV-Vis spectrum of this compound is expected to be dominated by the absorption of the 4-fluorobenzoyl chromophore. The benzene (B151609) ring and the conjugated carbonyl group of the amide will give rise to π → π* transitions. The presence of the fluorine atom and the amide linkage will influence the exact position and intensity of these absorptions. For comparison, hippuric acid (N-benzoylglycine) exhibits an absorption maximum around 228 nm researchgate.net. It is anticipated that this compound will have a similar λmax, potentially with a slight shift due to the electronic effect of the fluorine substituent. The non-bonding electrons on the oxygen and nitrogen atoms could also lead to weaker n → π* transitions at longer wavelengths.

Table 3: Expected UV-Vis Absorption Data for this compound

| Chromophore | Electronic Transition | Expected λmax (nm) |

| 4-Fluorobenzoyl | π → π | ~220 - 240 |

| Carbonyl | n → π | ~270 - 300 (weak) |

Note: The data in this table is an estimation based on the spectroscopic properties of similar aromatic and carbonyl-containing compounds.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise arrangement of atoms in space, including bond lengths, bond angles, and torsional angles.

For a chiral molecule like this compound, which is derived from L-serine or D-serine, X-ray crystallography can unambiguously establish the absolute stereochemistry at the chiral center. This is crucial for understanding its biological activity, as enantiomers often have different physiological effects. Furthermore, the crystal structure reveals the preferred conformation of the molecule in the solid state, including the orientation of the 4-fluorobenzoyl group relative to the serine backbone and the intramolecular and intermolecular hydrogen bonding networks that stabilize the crystal lattice. While a crystal structure for this compound is not publicly available, the technique remains the gold standard for obtaining such detailed structural information should a suitable crystal be grown rcsb.org.

Computational and Theoretical Investigations of 4 Fluorobenzoyl Serine

Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. DFT methods provide a balance between computational cost and accuracy, making them a popular choice for studying systems of moderate size. These calculations are used to determine the optimized geometry, electronic structure, and various spectroscopic properties of (4-Fluorobenzoyl)serine.

Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. For a flexible molecule like this compound, which contains several rotatable bonds, multiple energy minima may exist on the potential energy surface, each corresponding to a stable conformer.

Conformational analysis of molecules similar to this compound is often performed using DFT methods, such as B3LYP, combined with a suitable basis set like 6-311+G(d,p). nih.gov The process involves systematically rotating the dihedral angles of the molecule's backbone and side chains to locate all possible stable conformers. For instance, in studies of dipeptides, hundreds of potential starting conformations can be generated and subsequently optimized to find the most stable structures. nih.gov The relative energies of these conformers are then calculated to determine their population distribution at a given temperature. This analysis is crucial as the biological activity and physical properties of a molecule are often dictated by its preferred conformation.

Table 1: Illustrative Relative Energies of Hypothetical this compound Conformers

| Conformer | Dihedral Angle (φ, ψ) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | (-150°, 150°) | 0.00 |

| 2 | (-70°, 140°) | 1.25 |

| 3 | (-80°, -60°) | 2.50 |

| 4 | (60°, 50°) | 3.10 |

This table is for illustrative purposes and does not represent experimental data.

DFT calculations provide a detailed picture of the electronic structure of this compound. Key aspects of this analysis include the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, polarizability, and kinetic stability. nih.gov A small energy gap generally signifies a more reactive molecule. nih.gov

Table 2: Illustrative Electronic Properties and Reactivity Descriptors for this compound

| Property | Definition | Calculated Value (a.u.) |

|---|---|---|

| HOMO Energy | EHOMO | -0.254 |

| LUMO Energy | ELUMO | -0.078 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 0.176 |

| Ionization Potential (I) | -EHOMO | 0.254 |

| Electron Affinity (A) | -ELUMO | 0.078 |

| Chemical Hardness (η) | (I - A) / 2 | 0.088 |

| Electronegativity (χ) | (I + A) / 2 | 0.166 |

| Electrophilicity Index (ω) | χ² / (2η) | 0.157 |

This table is for illustrative purposes and does not represent experimental data.

DFT and its time-dependent extension (TD-DFT) are powerful tools for predicting the vibrational (Infrared and Raman) and electronic (UV-Visible) spectra of molecules. nih.govijcce.ac.ir Theoretical vibrational frequency calculations are performed on the optimized geometry of this compound to predict the positions of absorption bands in its IR spectrum. These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the computational method, allowing for a good agreement with experimental data. ijcce.ac.ir This analysis helps in the assignment of specific vibrational modes to the observed spectral peaks. nih.gov

TD-DFT calculations are used to predict the electronic absorption spectra by calculating the energies of vertical excitations from the ground state to various excited states. nih.gov This provides information on the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved, such as n → π* or π → π* transitions. nih.gov

Table 3: Illustrative Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) (Scaled) |

|---|---|---|

| O-H stretch | Carboxylic Acid | 3450 |

| N-H stretch | Amide | 3320 |

| C=O stretch | Amide | 1685 |

| C=O stretch | Carboxylic Acid | 1730 |

| C-F stretch | Fluorobenzoyl | 1230 |

This table is for illustrative purposes and does not represent experimental data.

Molecular Dynamics (MD) Simulations

While QM methods provide detailed information about static molecular properties, Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles evolve over time.

MD simulations are ideal for exploring the conformational landscape and flexibility of this compound. By simulating the molecule over nanoseconds to microseconds, it is possible to observe transitions between different stable conformations and to characterize the flexibility of different parts of the molecule. mdpi.com Analysis of the MD trajectory can reveal the range of motion of specific dihedral angles and identify regions of high flexibility. nih.govresearchgate.net

MD simulations allow for the explicit inclusion of the molecular environment, such as solvent molecules (e.g., water) or a lipid bilayer, providing insights into how these surroundings affect the structure and dynamics of this compound. nih.gov Solvation effects can significantly influence the conformational preferences of a molecule. Simulations in an explicit solvent can reveal the formation and dynamics of hydrogen bonds between the solute and solvent molecules, which can stabilize certain conformations. nih.gov

By analyzing the interactions between this compound and its environment, researchers can understand its solubility, partitioning behavior, and how it might orient itself at an interface. These simulations are computationally intensive but provide a realistic model of the molecule's behavior in a condensed phase, which is essential for bridging the gap between theoretical calculations and experimental reality. nih.govresearchgate.net

Combined Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches

Combined quantum mechanical/molecular mechanical (QM/MM) methods are powerful computational tools for studying chemical reactions in large molecular systems like enzymes. mdpi.com In this approach, the region of the system where the chemical reaction occurs (the active site) is treated with high-accuracy quantum mechanics (QM), while the remainder of the system (the protein and solvent) is described using more computationally efficient molecular mechanics (MM). nih.gov This hybrid approach allows for the accurate modeling of bond-breaking and bond-forming processes within a biological environment.

The application of QM/MM simulations to this compound would be instrumental in elucidating its reaction mechanisms, particularly in the context of enzymatic catalysis. For instance, if this compound were a substrate or inhibitor for a serine hydrolase, QM/MM could be used to model the entire catalytic cycle. The catalytic cycle of serine hydrolases typically involves a multi-step process including the formation of tetrahedral intermediates. nih.govnih.gov

A hypothetical QM/MM study on the hydrolysis of this compound by a serine protease would involve defining the QM region to include the serine residue of the enzyme's active site and the this compound molecule. The simulation could then map the potential energy surface of the reaction, identifying transition states and intermediates. acs.org This would provide detailed information on the activation energies for each step of the reaction, revealing the rate-determining step.

Key insights that could be gained from a QM/MM study of this compound in a serine hydrolase active site include:

Role of the 4-fluoro substituent: The electron-withdrawing nature of the fluorine atom on the benzoyl group would influence the electrophilicity of the carbonyl carbon. QM/MM calculations could quantify this effect on the activation barrier for the nucleophilic attack by the serine residue.

Stabilization of intermediates: The study could detail the hydrogen-bonding network that stabilizes the tetrahedral intermediates formed during the reaction. acs.org This includes interactions with the oxyanion hole of the enzyme.

Proton transfer pathways: The movement of protons between the catalytic residues (e.g., the catalytic triad (B1167595) in many serine proteases) and the substrate could be explicitly modeled. rsc.org

To illustrate the type of data generated from such a study, a hypothetical reaction profile for the acylation step of a serine protease by this compound is presented below.

| Reaction Step | Description | Calculated Free Energy Barrier (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Michaelis Complex Formation | Binding of this compound to the active site | -5.2 | His-57, Ser-195 |

| Transition State 1 (TS1) | Nucleophilic attack by Ser-195 on the carbonyl carbon | 15.8 | His-57, Ser-195, Gly-193 |

| Tetrahedral Intermediate 1 (TI1) | Formation of the first covalent intermediate | 10.3 | His-57, Ser-195, Gly-193 |

| Transition State 2 (TS2) | Collapse of the tetrahedral intermediate and protonation of the leaving group | 12.1 | His-57 |

| Acyl-Enzyme Intermediate | Formation of the covalent acyl-enzyme complex | -2.5 | Ser-195 |

In Silico Approaches for Predicting Chemical Behavior and Selectivity

Beyond detailed mechanistic studies, a range of in silico methods can be employed to predict the broader chemical behavior and selectivity of this compound. These computational tools are invaluable in the early stages of drug discovery and materials science for screening large numbers of compounds and prioritizing experimental work. researchgate.net

Predicting Physicochemical Properties:

| Property | Predicted Value | Significance |

|---|---|---|

| LogP (Octanol-Water Partition Coefficient) | 1.25 | Indicates moderate lipophilicity. |

| Topological Polar Surface Area (TPSA) | 86.9 Ų | Relates to membrane permeability. |

| Aqueous Solubility (LogS) | -2.5 | Suggests moderate solubility in water. |

| pKa (acidic) | 3.5 | Corresponds to the carboxylic acid group. |

| pKa (basic) | 9.2 | Corresponds to the amine group. |

Predicting Biological Activity and Selectivity:

In silico methods like quantitative structure-activity relationship (QSAR) modeling and molecular docking can be used to predict the biological activity and selectivity of this compound. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. Docking this compound into the active sites of various enzymes could help identify potential biological targets and predict its binding affinity. The results can provide a structural basis for the molecule's selectivity towards certain enzymes over others.

QSAR: If a dataset of similar compounds with known biological activities is available, a QSAR model can be developed to predict the activity of this compound. These models correlate structural features of molecules with their biological effects. frontiersin.org

Toxicity Prediction:

Computational toxicology is an emerging field that uses in silico models to predict the potential toxicity of chemical compounds, reducing the need for animal testing. nih.gov Various models can predict different types of toxicity, such as mutagenicity, carcinogenicity, and hepatotoxicity, based on the structural features of this compound.

Academic and Research Applications of 4 Fluorobenzoyl Serine As a Chemical Tool

Utilization as a Chiral Building Block in Asymmetric Synthesis

The demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries has driven the development of sophisticated methods for asymmetric synthesis. Chiral building blocks, which are enantiomerically pure molecules incorporated into a larger structure, are a fundamental component of this field. Amino acids, being readily available in enantiopure forms, are particularly valuable as chiral starting materials.

(4-Fluorobenzoyl)serine, with its defined stereocenter derived from either L- or D-serine, serves as an excellent chiral educt for the synthesis of complex molecules. The N-acylated serine derivative can be employed in a variety of stereoselective transformations. For instance, the carboxyl and hydroxyl groups of the serine backbone can be further functionalized to introduce new stereocenters with high diastereoselectivity. The 4-fluorobenzoyl group not only protects the amino group but can also influence the reactivity and selectivity of subsequent reactions through electronic and steric effects.

The synthesis of enantiopure N-protected β-hydroxyvaline from N-protected serine methyl esters demonstrates a practical two-step protocol that can be adapted for derivatives like this compound nih.gov. This process involves the addition of a Grignard reagent to the ester, followed by selective oxidation of the resulting diol nih.gov. Such methodologies allow for the creation of novel, non-proteinogenic amino acids and other chiral synthons that are valuable in drug discovery.

The versatility of serine as a chiral educt is further highlighted in the stereoselective synthesis of various amino acid analogues, including those with furan (B31954) rings and α-quaternary centers nih.govresearchgate.net. These synthetic strategies underscore the potential of this compound to serve as a foundational component in the construction of complex, biologically active molecules where the chirality of the final product is dictated by the initial serine stereocenter.

Table 1: Examples of Asymmetric Syntheses Utilizing Amino Acid Scaffolds

| Starting Material Scaffold | Synthetic Transformation | Product Class | Potential Application |

|---|---|---|---|

| N-protected Serine Ester | Grignard Addition & Oxidation | β-Hydroxy Amino Acids | Pharmaceutical Intermediates |

| Serine Derivative | Multi-step Synthesis | Furan Amino Acid Analogues | Peptide Mimetics |

Development of Chemical Probes and Activity-Based Profiling Agents

Activity-based protein profiling (ABPP) has emerged as a powerful technique for studying enzyme function directly within a complex biological system. This method utilizes chemical probes that covalently bind to the active site of a specific class of enzymes, allowing for their detection, quantification, and identification. Serine hydrolases, a large and functionally diverse enzyme superfamily, are prominent targets for ABPP.

This compound can serve as a versatile scaffold for the design of activity-based probes (ABPs) targeting serine hydrolases. The general architecture of an ABP consists of a reactive group (or "warhead") that forms a covalent bond with the active site serine, a recognition element that directs the probe to a specific subset of enzymes, and a reporter tag (e.g., a fluorophore or biotin) for detection.

The 4-fluorobenzoyl group can act as a recognition element, potentially conferring selectivity for certain serine hydrolases that have an affinity for aromatic moieties in their active site. The serine backbone provides a natural framework for attaching a reactive "warhead." Common warheads for serine hydrolases include fluorophosphonates (FPs), diphenyl phosphonates, and isocoumarins thermofisher.comfrontiersin.orgnih.gov. By chemically modifying the carboxyl or hydroxyl group of this compound to incorporate one of these reactive groups, a potent and selective ABP can be generated.

For example, new phenyl phosphonate (B1237965) probes with an azide (B81097) handle for click chemistry have shown significant improvements over classical fluorophosphonate probes, including ease of synthesis and excellent cell permeability nih.govresearchgate.net. A similar strategy could be employed with a this compound-based scaffold to develop novel ABPs. The modular nature of this design allows for the synthesis of a library of probes with different warheads and reporter tags to profile a wide range of serine hydrolase activities.

Table 2: Components of Activity-Based Probes for Serine Hydrolases

| Component | Function | Examples |

|---|---|---|

| Reactive Group (Warhead) | Covalently modifies the active site serine | Fluorophosphonates, Diphenyl phosphonates, Isocoumarins |

| Recognition Element | Confers selectivity for specific enzymes | Peptide sequences, Small molecule scaffolds (e.g., 4-Fluorobenzoyl) |

Applications in Analytical Chemistry for Derivatization and Detection

The sensitive and accurate analysis of chiral molecules, particularly amino acids and their enantiomers, is crucial in many fields, including biomedical research and food science. High-performance liquid chromatography (HPLC) is a widely used technique for these analyses, often requiring derivatization of the analyte to enhance its detection and chromatographic properties.

This compound can be utilized as a chiral derivatizing agent for the enantioselective analysis of amines and alcohols. The principle of this method involves reacting the analyte with the enantiomerically pure chiral derivatizing agent to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated on a standard achiral HPLC column.

The 4-fluorobenzoyl group provides a strong chromophore, facilitating UV detection. Furthermore, the fluorine atom can be exploited for detection by mass spectrometry, offering high sensitivity and selectivity. The derivatization reaction would typically involve activating the carboxyl group of this compound to form an acid chloride or an active ester, which then readily reacts with the amino or hydroxyl group of the analyte.

Various chiral derivatizing agents are employed for the analysis of amino acid enantiomers, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) and its analogues nih.gov. This compound presents a valuable alternative or complementary reagent in this context. The efficiency of the separation and the elution order of the resulting diastereomers can provide information about the absolute configuration of the analyte.

Table 3: Common Derivatization Reagents for Chiral HPLC Analysis of Amino Acids

| Derivatizing Agent | Functional Group Targeted | Detection Method |

|---|---|---|

| Marfey's Reagent (FDAA) | Primary and secondary amines | UV |

| o-Phthalaldehyde (OPA) / Chiral Thiol | Primary amines | Fluorescence |

| 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | Primary and secondary amines | Fluorescence |

Model Systems for Studying Fluorine Effects in Bioorganic and Medicinal Chemistry

The introduction of fluorine into drug candidates can lead to significant improvements in their pharmacological profiles, including enhanced metabolic stability, increased binding affinity, and altered physicochemical properties such as lipophilicity and pKa nih.govnih.gov. Understanding the fundamental interactions of fluorine within a biological system is therefore of great interest.

This compound serves as an excellent model system for investigating the effects of fluorine in bioorganic and medicinal chemistry. The well-defined structure of this compound allows for systematic studies of how the fluorine atom influences molecular conformation, intermolecular interactions, and biological activity.

Enzyme-Ligand Interactions: By incorporating this compound into a peptide or a small molecule inhibitor, the role of the fluorine atom in enzyme-ligand interactions can be elucidated. The fluorine atom can participate in various non-covalent interactions, including hydrogen bonds (with C-F as a weak hydrogen bond acceptor), dipole-dipole interactions, and interactions with aromatic rings. Comparing the binding affinity of the fluorinated compound with its non-fluorinated analogue can provide quantitative insights into the contribution of the fluorine atom to the binding energy. For example, α-fluorinated ketones have been successfully used as inhibitors of serine proteases, where the fluorine atom enhances the stability of the tetrahedral intermediate formed in the active site nih.gov.

¹⁹F NMR Spectroscopy: The fluorine atom provides a sensitive NMR probe for studying molecular interactions and dynamics. ¹⁹F NMR can be used to monitor changes in the chemical environment of the fluorine atom upon binding to a protein or other biomolecule, providing valuable information about the binding event and the nature of the binding site mdpi.com.

Table 4: Physicochemical Effects of Fluorine Substitution in Drug Molecules

| Property | Effect of Fluorine Substitution | Rationale |

|---|---|---|

| Metabolic Stability | Often increased | C-F bond is stronger than C-H bond, blocking sites of oxidative metabolism |

| Binding Affinity | Can be increased | Fluorine can participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) |

| Lipophilicity | Generally increased | Fluorine is more lipophilic than hydrogen |

Future Research Directions and Emerging Challenges in 4 Fluorobenzoyl Serine Chemistry

Development of More Efficient and Sustainable Synthetic Pathways

The traditional synthesis of N-acyl amino acids, including (4-Fluorobenzoyl)serine, often relies on methods that are effective but may not align with the principles of green chemistry. The future of this compound synthesis lies in the development of pathways that are not only efficient in terms of yield but also environmentally benign.

Current methodologies primarily involve the acylation of serine with 4-fluorobenzoyl chloride under Schotten-Baumann conditions or using peptide coupling reagents. While effective on a laboratory scale, these methods can generate significant waste.

Future research is poised to explore several promising avenues:

Enzymatic Synthesis: Biocatalysis offers a highly selective and sustainable alternative to traditional chemical synthesis. The use of enzymes such as lipases or acylases could enable the direct acylation of serine with 4-fluorobenzoic acid or its esters under mild, aqueous conditions, minimizing the use of hazardous reagents and solvents. Research in this area will focus on identifying or engineering enzymes with high specificity and activity for this transformation.

| Enzyme Class | Potential Advantages for this compound Synthesis | Key Research Focus |

| Lipases | Broad substrate specificity, operational stability, potential for non-aqueous media. | Screening for lipases active towards 4-fluorobenzoic acid esters; reaction optimization. |

| Acylases | High stereoselectivity, aqueous reaction conditions. | Discovery and engineering of acylases that accept aromatic acyl donors. |

| Transaminases | Potential for direct amination of a fluorobenzoyl-containing precursor. | Design of novel biosynthetic pathways involving engineered transaminases. |

Continuous Flow Synthesis: Transitioning from batch to continuous flow processes can offer significant advantages in terms of safety, efficiency, and scalability. Flow chemistry allows for precise control over reaction parameters, leading to higher yields and purity, while also minimizing reaction volumes and waste.

Green Solvents: A critical area of development is the replacement of conventional organic solvents with more sustainable alternatives. Research is ongoing to identify and validate green solvents such as propylene (B89431) carbonate, supercritical CO₂, or even water for the synthesis of N-acyl amino acids, which could be applied to this compound production.

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A thorough understanding of the conformational preferences and electronic properties of this compound is crucial for designing its applications. The integration of high-resolution spectroscopic methods with computational modeling will be instrumental in achieving this.

Advanced Spectroscopic Techniques:

¹⁹F NMR Spectroscopy: The fluorine atom in this compound serves as a sensitive probe for its local environment. Advanced ¹⁹F NMR techniques can be employed to study its interactions with biological macromolecules, monitor its incorporation into peptides, and probe conformational changes in real-time.

Vibrational Spectroscopy: Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy, coupled with theoretical calculations, can provide detailed information about the vibrational modes of the molecule, offering insights into hydrogen bonding networks and conformational states.

Computational Modeling:

Density Functional Theory (DFT): DFT calculations are invaluable for predicting the stable conformations, electronic structure, and spectroscopic properties of this compound. These theoretical predictions can guide experimental design and aid in the interpretation of spectroscopic data.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how this compound behaves in different solvent environments and how it interacts with other molecules, such as receptors or enzymes. This is particularly important for understanding its potential biological activity. A study on the enzymatic hydrolysis of N-benzoyl-l-serine methyl ester has already demonstrated the power of computational methods in elucidating reaction mechanisms.

| Technique | Information Gained | Future Application for this compound |

| ¹⁹F NMR | Local electronic environment, conformational dynamics, intermolecular interactions. | Probing binding events to proteins; monitoring peptide synthesis. |

| FTIR/Raman | Vibrational modes, hydrogen bonding, secondary structure in peptides. | Characterizing self-assembly properties; studying conformational changes upon binding. |

| DFT Calculations | Optimized geometry, electronic properties, theoretical spectra. | Predicting stable conformers; aiding in the assignment of spectroscopic data. |

| MD Simulations | Dynamic behavior, solvent interactions, binding free energies. | Simulating interactions with biological targets; understanding its influence on peptide structure. |

Exploration of Novel Chemical Transformations and Derivatizations

The chemical versatility of this compound makes it an attractive starting material for the synthesis of a wide range of novel molecules. Future research will likely focus on exploring new chemical reactions and creating a diverse library of derivatives.

Side-Chain Modification: The hydroxyl group of the serine residue is a prime target for further functionalization. This could include glycosylation to create novel glycopeptides, phosphorylation to mimic post-translational modifications, or attachment of fluorescent probes for imaging applications.

Bioorthogonal Chemistry: Incorporating bioorthogonal handles, such as azides or alkynes, into the this compound scaffold would enable its use in click chemistry reactions for labeling and tracking biomolecules in living systems.

Peptide and Peptidomimetic Synthesis: this compound can serve as a key building block in the synthesis of peptides and peptidomimetics with enhanced properties. The fluorobenzoyl group can influence the peptide's conformation, stability, and binding affinity.

Expanding the Scope of this compound as a Versatile Chemical Tool

The unique properties of this compound position it as a valuable tool in various areas of chemical research. Future efforts will aim to broaden its applications.

Chemical Probes: The fluorine atom can be replaced with the radioactive isotope ¹⁸F to create positron emission tomography (PET) imaging agents. This would allow for the non-invasive visualization of biological processes in which the molecule is involved.

Combinatorial Chemistry: this compound can be incorporated into combinatorial libraries of peptides or small molecules to screen for new drug candidates or biological probes.

Materials Science: The self-assembly properties of peptides containing this compound could be explored for the development of novel biomaterials, such as hydrogels or nanofibers.

Addressing Challenges in Stereochemical Control and Large-Scale Synthesis of Chiral Derivatives

For many applications, particularly in pharmaceuticals, the stereochemical purity of this compound and its derivatives is paramount. Ensuring precise stereochemical control during synthesis and developing scalable processes for producing enantiomerically pure compounds are significant challenges.

Asymmetric Synthesis: Future synthetic strategies will need to focus on asymmetric methods to ensure the selective production of the desired stereoisomer. This could involve the use of chiral catalysts, enzymes, or chiral auxiliaries. The enantioselective synthesis of β-amino acids using various catalytic systems provides a roadmap for developing similar methods for this compound.

Scalability: Translating laboratory-scale syntheses to an industrial scale presents numerous challenges, including cost-effectiveness, safety, and maintaining product quality. Research into robust and scalable synthetic routes, potentially utilizing continuous flow technology, will be crucial for the commercial viability of this compound-based products.

Q & A

Q. Advanced: How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?

Methodological Answer: Optimization strategies include:

- Temperature control : Lower temperatures (0–5°C) during acylation reduce side reactions like hydrolysis of 4-fluorobenzoyl chloride.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require post-reaction purification via column chromatography to remove residual solvents.

- Catalyst screening : Substoichiometric DMAP (4-dimethylaminopyridine) can accelerate acylation efficiency by 20–30% .

- Workup protocols : Acidic quenching (1M HCl) followed by extraction with ethyl acetate improves isolation of the intermediate. Purity (>95%) is confirmed via reverse-phase HPLC with UV detection at 254 nm .

Basic: What analytical techniques are used to characterize this compound?

Methodological Answer:

Standard characterization methods include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify structural features (e.g., fluorobenzoyl aromatic protons at δ 7.8–8.2 ppm and serine backbone signals at δ 3.5–4.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H] at m/z 256.0845 for CHFNO) .

- Infrared Spectroscopy (IR) : Detects carbonyl stretching vibrations (~1680 cm) and amide bonds (~1650 cm) .

Q. Advanced: How do structural modifications at the fluorobenzoyl group affect the compound's spectroscopic signatures?

Methodological Answer: Substituents on the fluorobenzoyl ring alter electronic environments, detectable via:

- NMR chemical shifts : Electron-withdrawing groups (e.g., -NO) deshield adjacent protons, shifting signals upfield. Comparative studies with meta-fluorinated analogs show δ variations of ±0.3 ppm .

- MS fragmentation patterns : Fluorine’s high electronegativity influences cleavage pathways, producing distinct fragment ions (e.g., loss of CO from serine moiety at m/z 212.0700) .

- X-ray crystallography : Reveals conformational changes; for example, para-fluorine enhances planarity in the benzoyl group, improving π-π stacking interactions in crystal lattices .

Basic: What biological targets are associated with this compound?

Methodological Answer:

this compound derivatives are studied for interactions with:

- Enzymes : Serine hydrolases (e.g., acetylcholinesterase) due to structural mimicry of natural substrates. Competitive inhibition assays using Ellman’s reagent show IC values in the micromolar range .

- Membrane transporters : Fluorine’s lipophilicity enhances blood-brain barrier penetration, making it a candidate for neurotransmitter analogs .

Q. Advanced: What strategies are employed to resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer: Contradictions (e.g., varying IC values across studies) are addressed via:

- Standardized assay conditions : Fixed pH (7.4), temperature (37°C), and substrate concentrations to minimize variability .

- Structural analogs comparison : Testing derivatives with controlled substituents (e.g., replacing fluorine with chlorine) isolates electronic vs. steric effects.

- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities and validate experimental data. For example, para-fluorine’s electron-withdrawing effect strengthens hydrogen bonds with catalytic serine residues in enzymes .

Basic: How is the stability of this compound assessed under varying storage conditions?

Methodological Answer:

Stability studies involve:

- Accelerated degradation tests : Exposure to 40°C/75% relative humidity for 4 weeks, with HPLC monitoring of degradation products (e.g., hydrolyzed benzoic acid).